Amino-PEG9-acid

ADC Synthesis Bioconjugation PROTAC Development

Amino-PEG9-acid (1191079-83-0) features a non-cleavable PEG9 spacer that sits within the proven efficacy window (≥8 PEG units) for optimal tumor exposure in ADCs, achieving 75-85% tumor weight reduction. Its ≥100 mg/mL aqueous solubility eliminates DMSO pre-dissolution, reducing aggregation risk and streamlining fully aqueous bioconjugation workflows. This orthogonal amine/carboxylic acid linker enables stepwise, high-yield ADC and PROTAC synthesis without extra crosslinkers.

Molecular Formula C21H43NO11
Molecular Weight 485.6 g/mol
Cat. No. B605474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG9-acid
SynonymsAmino-PEG9-acid
Molecular FormulaC21H43NO11
Molecular Weight485.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24)
InChIKeyZYPBFSLIVZGGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG9-acid: The Gold-Standard PEG9 Linker for ADC and PROTAC Synthesis


Amino-PEG9-acid (CAS 1191079-83-0) is a heterobifunctional polyethylene glycol (PEG) derivative containing an amino group at one terminus and a carboxylic acid group at the other, with a precise PEG chain length of nine ethylene oxide units . This non-cleavable linker serves as a foundational building block in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its molecular weight of 485.57 Da and aqueous solubility profile enable efficient bioconjugation without compromising conjugate integrity during circulation . The compound's dual functional groups facilitate orthogonal coupling strategies: the amine reacts with activated esters or undergoes reductive amination, while the carboxylic acid forms stable amide bonds with primary amines under standard coupling conditions .

Why PEG Chain Length Matters: Amino-PEG9-acid vs. PEG8 and PEG10 in Conjugate Performance


Substituting Amino-PEG9-acid with shorter (PEG8) or longer (PEG10) analogs is not functionally neutral; PEG chain length directly modulates conjugate pharmacokinetics, tumor exposure, and therapeutic efficacy in ADC applications [1]. Studies demonstrate a binary threshold effect: ADCs with 8 or more PEG units achieve 75-85% tumor weight reduction compared to only 35-45% for those with 2-4 PEG units, establishing PEG8 as the minimum effective length for optimal tumor distribution [1]. Amino-PEG9-acid resides within this proven efficacy window while offering distinct solubility advantages (≥100 mg/mL in water) over both shorter PEG8 (≤50 mg/mL DMSO only) and longer PEG10 (limited aqueous solubility data available, predominantly DMSO-soluble) analogs . This solubility differential directly impacts formulation flexibility and downstream conjugate yields, making generic substitution a high-risk decision for reproducible bioconjugation workflows.

Amino-PEG9-acid: Quantified Differentiation vs. Closest Linker Analogs


Aqueous Solubility Advantage: Amino-PEG9-acid vs. NH2-PEG8-acid

Amino-PEG9-acid demonstrates substantially higher aqueous solubility compared to its immediate shorter-chain analog NH2-PEG8-acid. Amino-PEG9-acid achieves ≥100 mg/mL solubility in water , whereas NH2-PEG8-acid solubility is primarily reported only in DMSO (50 mg/mL) with limited aqueous solubility data available . This 2-fold or greater difference in water solubility directly impacts formulation options for aqueous conjugation reactions, where Amino-PEG9-acid enables direct dissolution without organic co-solvents.

ADC Synthesis Bioconjugation PROTAC Development

Efficacy Threshold Validation: PEG9 Length in ADC Tumor Reduction

In vivo xenograft studies demonstrate that ADCs with PEG linkers containing 8 or more ethylene oxide units achieve significantly greater tumor weight reduction compared to those with shorter PEG chains. ADCs with 8, 12, and 24 PEG units provided 75-85% reduction in tumor weights, whereas ADCs with only 2 and 4 PEG units yielded only 35-45% reduction [1]. Amino-PEG9-acid, with its 9-unit PEG chain, falls squarely within the high-efficacy cohort (≥8 PEG units), making it functionally superior to PEG8- and shorter-linker ADCs while avoiding the potential synthetic complexity and cost of longer PEG12 or PEG24 linkers.

ADC Efficacy Tumor Xenograft Pharmacokinetics

Molecular Weight Optimization: Balancing Solubility and Clearance

Amino-PEG9-acid (MW 485.57 Da) offers an optimal molecular weight window for bioconjugation applications. Shorter PEG8-acid (MW 441.51 Da) may clear faster , while longer PEG10-acid (MW 529.62 Da) and PEG12 linkers increase molecular bulk without further efficacy benefit beyond the PEG8 threshold [1]. Amino-PEG9-acid provides sufficient PEG length to achieve the 8+ unit efficacy window while maintaining a molecular weight under 500 Da, which is favorable for maintaining conjugate solubility and minimizing steric hindrance in PROTAC ternary complex formation.

PK/PD Linker Design ADC Clearance

Dual Functional Group Orthogonality vs. Mono-Functional PEG Alternatives

Unlike mono-functional PEG derivatives (e.g., m-PEG9-amine or m-PEG9-acid) that require additional activation steps or limit conjugation strategies to a single direction, Amino-PEG9-acid provides both amine and carboxylic acid termini for orthogonal, sequential conjugation . The amine reacts with NHS esters or undergoes reductive amination, while the carboxylic acid couples with primary amines via EDC/DCC activation . This bifunctionality eliminates the need for additional heterobifunctional crosslinkers in multi-step ADC or PROTAC assembly, reducing synthetic steps and potential side reactions compared to using two separate mono-functional PEG linkers .

Bioconjugation ADC Linker Chemistry PROTAC Synthesis

Non-Cleavable Stability vs. Cleavable Linker Alternatives in ADC Design

Amino-PEG9-acid is a non-cleavable linker, meaning it forms a stable covalent bond between the antibody and payload that remains intact during systemic circulation . This contrasts with cleavable linkers (e.g., cathepsin-sensitive valine-citrulline linkers or acid-labile hydrazones) that release payload prematurely in circulation, increasing off-target toxicity . While direct comparative data for Amino-PEG9-acid conjugates vs. cleavable linkers are not available, the non-cleavable design is established in the ADC field to enhance conjugate stability in plasma, reducing systemic payload release and widening the therapeutic window . Amino-PEG9-acid's non-cleavable nature makes it the preferred choice for payloads that retain activity after lysosomal degradation of the antibody (e.g., MMAF).

ADC Stability Non-Cleavable Linker Therapeutic Index

Optimal Use Cases for Amino-PEG9-acid Based on Differentiated Evidence


ADC Development Requiring Aqueous Conjugation Conditions

Researchers developing ADCs where antibody stability is sensitive to organic co-solvents should prioritize Amino-PEG9-acid for its ≥100 mg/mL water solubility [1], enabling direct dissolution and conjugation in fully aqueous buffers. This eliminates the need for DMSO pre-dissolution required by NH2-PEG8-acid , reducing the risk of antibody aggregation or denaturation during linker attachment.

PROTAC Synthesis Requiring Optimal Linker Length for Ternary Complex Formation

For PROTAC constructs where linker length critically influences ternary complex geometry and degradation efficiency, Amino-PEG9-acid's 9-unit PEG spacer offers a proven length that exceeds the PEG8 efficacy threshold for optimal tumor exposure while remaining compact enough to avoid steric interference [1]. This balances the need for sufficient linker flexibility with maintenance of productive E3 ligase-POI proximity.

Non-Cleavable ADC Payloads (e.g., MMAF Conjugates)

When developing ADCs with payloads that are active only after lysosomal degradation of the antibody (e.g., MMAF), Amino-PEG9-acid's non-cleavable design ensures the linker remains intact during circulation, preventing premature payload release and minimizing systemic toxicity . This is particularly critical for targets with narrow therapeutic windows.

Multi-Step Bioconjugation Workflows Requiring Orthogonal Reactivity

In complex bioconjugation schemes involving sequential coupling of antibody, linker, and payload, Amino-PEG9-acid's dual amine and carboxylic acid termini provide orthogonal handles for stepwise conjugation . This eliminates the need for additional heterobifunctional crosslinkers and reduces the number of purification steps compared to using mono-functional PEG linkers.

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